2-Isopropylnicotinic acid chemical structure and molecular properties
2-Isopropylnicotinic acid chemical structure and molecular properties
The following technical guide provides an in-depth analysis of 2-Isopropylnicotinic acid , a critical heterocyclic building block.
Chemical Structure, Synthesis, and Molecular Applications
Executive Summary
2-Isopropylnicotinic acid (2-Isopropyl-3-pyridinecarboxylic acid) is a functionalized pyridine derivative distinct from its ester analog, isopropyl nicotinate.[1] Characterized by the steric bulk of the isopropyl group at the C2 position adjacent to the C3 carboxylic acid, this molecule serves as a specialized scaffold in medicinal chemistry (specifically for P2Y12 receptor antagonists) and agrochemical synthesis. This guide details its physicochemical profile, validated synthetic protocols, and structural reactivity.
Part 1: Chemical Identity & Structural Analysis[1]
Nomenclature and Identification
It is imperative to distinguish 2-Isopropylnicotinic acid from "Isopropyl nicotinate" (the isopropyl ester of nicotinic acid). The target molecule features a carbon-carbon bond between the pyridine ring and the isopropyl group.
| Parameter | Data |
| IUPAC Name | 2-Propan-2-ylpyridine-3-carboxylic acid |
| Common Name | 2-Isopropylnicotinic acid |
| CAS Number | 1368114-08-2 (Free Acid); 1644140-70-4 (HCl Salt) |
| Molecular Formula | C₉H₁₁NO₂ |
| SMILES | CC(C)C1=C(C=CC=N1)C(=O)O |
| InChI Key | HRFWSWIXCHMGRX-UHFFFAOYSA-N |
Structural Properties[1]
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Steric Environment: The isopropyl group at C2 exerts significant steric pressure on the C3-carboxylic acid. This "ortho-effect" influences downstream functionalization, often requiring activated acylating agents (e.g., acid chlorides) rather than direct Fischer esterification.
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Electronic Effects: The isopropyl group is weakly electron-donating (+I effect), which slightly increases the electron density of the pyridine ring compared to unsubstituted nicotinic acid, potentially raising the pKa of the pyridine nitrogen.
Part 2: Physicochemical Properties[1][5][6]
The following data aggregates experimental and high-confidence predicted values relevant for formulation and synthesis.
| Property | Value | Context/Notes |
| Molecular Weight | 165.19 g/mol | Monoisotopic mass: 165.079 |
| Physical State | Solid | White to off-white crystalline powder |
| Melting Point | 140–144 °C | Dependent on crystal habit/purity |
| pKa (Acid) | ~4.85 | Predicted (COOH ionization) |
| pKa (Base) | ~3.2 | Pyridine Nitrogen (Calculated) |
| LogP | 1.90 | Moderate lipophilicity; amenable to CNS drug design |
| Solubility | DMSO, Methanol | Sparingly soluble in water; soluble in dilute base |
| TPSA | 50.19 Ų | Topological Polar Surface Area |
Part 3: Synthetic Methodologies
Two primary routes are recommended based on scale and available reagents: Minisci Radical Alkylation (for direct C-H functionalization) and Negishi Cross-Coupling (for high regioselectivity).
Protocol A: Minisci Radical Alkylation (Direct Functionalization)
This method utilizes a silver-catalyzed decarboxylative alkylation.[1] It is cost-effective but requires careful purification due to potential isomer formation.[1]
Reaction Scheme: Methyl nicotinate + Isobutyric acid + (NH4)2S2O8 + AgNO3 → Methyl 2-isopropylnicotinate → (Hydrolysis) → Product
Step-by-Step Protocol:
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Reagents: Dissolve Methyl nicotinate (1.0 eq) in a biphasic mixture of CH₂Cl₂ and water (1:1). Add Isobutyric acid (3.0 eq) and AgNO₃ (0.2 eq).
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Initiation: Heat the mixture to 40°C under vigorous stirring.
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Radical Generation: Dropwise add a solution of Ammonium Persulfate ((NH₄)₂S₂O₈, 3.0 eq) in water over 1 hour. The persulfate oxidizes Ag(I) to Ag(II), which decarboxylates isobutyric acid to generate the isopropyl radical.
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Workup: Quench with saturated NaHCO₃. Extract with DCM. The isopropyl radical preferentially attacks the electron-deficient C2 and C6 positions of the protonated pyridine (ensure acidic pH during reaction by adding TFA if necessary).
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Purification: Isolate Methyl 2-isopropylnicotinate via silica gel chromatography (Hexane/EtOAc).
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Hydrolysis: Reflux the ester in 2M NaOH/MeOH for 2 hours. Acidify to pH 3-4 with 1M HCl to precipitate 2-Isopropylnicotinic acid.[1]
Protocol B: Negishi Cross-Coupling (High Precision)
Preferred for pharmaceutical-grade synthesis where isomer purity is paramount.[1]
Step-by-Step Protocol:
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Starting Material: 2-Chloronicotinic acid ethyl ester.[1]
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Reagent Prep: Prepare Isopropylzinc bromide (0.5 M in THF) or use commercial stock.
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Coupling: Under Argon, mix the ester (1.0 eq) and Pd(dppf)Cl₂ (0.05 eq) in dry THF.
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Addition: Add Isopropylzinc bromide (1.5 eq) dropwise at 0°C, then warm to reflux for 12 hours.
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Hydrolysis: Saponify the resulting ethyl ester using LiOH in THF/Water (1:1) at room temperature to avoid decarboxylation.
Visualization of Synthetic Logic
Caption: Comparative synthetic pathways for 2-Isopropylnicotinic acid. Route 1 (Top) utilizes radical chemistry; Route 2 (Bottom) utilizes organometallic coupling.
Part 4: Applications in Drug Development & Agrochemistry[1][11]
Medicinal Chemistry: P2Y12 Antagonists
2-Isopropylnicotinic acid serves as a crucial scaffold for developing P2Y12 receptor antagonists (anti-thrombotics).[1] The isopropyl group provides:
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Lipophilic Bulk: Fills hydrophobic pockets in the receptor active site (e.g., GPCRs).
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Conformational Lock: The steric clash between the C2-isopropyl and C3-carbonyl groups forces the carbonyl out of coplanarity with the pyridine ring, creating a specific 3D twist essential for binding selectivity.
Agrochemical Intermediates
While distinct from the herbicide Imazapyr (which contains an imidazolinone ring), 2-isopropylnicotinic acid is a precursor for:
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Piperazine-based Pesticides: Used in the synthesis of novel insecticidal amides.[1]
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Next-Generation Herbicides: The pyridine ring functionalization mimics the core structure of sulfonylurea and imidazolinone classes, serving as a bioisostere in screening libraries.
Part 5: Analytical Characterization
To validate the synthesis of 2-Isopropylnicotinic acid, look for these specific spectral signatures:
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¹H NMR (400 MHz, DMSO-d₆):
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Isopropyl Group: A distinct doublet (~1.2 ppm, 6H) for the methyls and a septet (~3.8 ppm, 1H) for the methine proton. Note: The methine shift is deshielded due to the aromatic ring.
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Aromatic Region: Three protons. The proton at C4 (adjacent to the carboxylic acid) typically appears as a doublet of doublets around 8.0–8.2 ppm.
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MS (ESI):
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[M+H]⁺: Peak at m/z 166.2.
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[M-H]⁻: Peak at m/z 164.2 (preferred for carboxylic acids).
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Part 6: References
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AstraZeneca AB. (2008). Pyridine Analogues as P2Y12 Receptor Antagonists. US Patent Application US20080312208A1. Retrieved from
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OAT & IIL India Laboratories. (2022).[2] Novel piperazine compound or the salt thereof for use as pesticides. WO2022070023A1.[2] Retrieved from
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Duncton, M. A. (2011). Minisci reactions: Versatile tools for the functionalization of heterocycles. Med. Chem. Commun., 2, 1135-1161. (Contextual citation for Protocol A).
